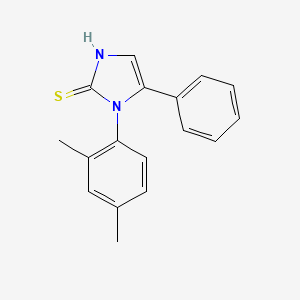

1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Description

1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is an imidazole derivative characterized by a 2,4-dimethylphenyl substituent at position 1, a phenyl group at position 5, and a thiol (-SH) functional group at position 2. This compound is commercially available through specialty chemical suppliers like American Elements, indicating its relevance in research applications such as pharmaceuticals, materials science, or catalysis . The molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.39 g/mol. The thiol group enhances reactivity, making it a candidate for metal coordination or redox-active processes, while the aromatic substituents contribute to steric and electronic modulation.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)19-16(11-18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHHYOONFRHLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dimethylbenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon cyclization with elemental sulfur yields the desired imidazole-thiol compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding imidazole derivatives with altered functional groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s thiol group makes it a potential candidate for studying thiol-based redox biology and enzyme inhibition.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with other molecular pathways, such as redox signaling, by altering the redox state of cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the imidazole-thiol core but differ in substituent patterns, influencing their properties and applications:

Physicochemical Properties

- Solubility : The target compound’s 2,4-dimethylphenyl group increases hydrophobicity compared to ethyl-substituted derivatives (e.g., ’s compound), reducing aqueous solubility but improving lipid membrane penetration .

- Thermal Stability : Bulky aromatic groups (e.g., naphthyl in ) elevate melting points due to enhanced intermolecular forces. The target compound likely has a higher melting point than alkyl-substituted analogs .

- Reactivity: The thiol group enables disulfide bond formation or metal chelation, distinguishing it from non-thiolated imidazoles .

Research Findings and Data Tables

Biological Activity

1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is a compound belonging to the class of imidazole derivatives, characterized by a thiol group (-SH) which plays a significant role in its biological activity. This article explores the biological activities associated with this compound, including its antibacterial properties, potential as an enzyme inhibitor, and its mechanisms of action.

- Molecular Formula : C17H16N2S

- Molecular Weight : 280.39 g/mol

- IUPAC Name : 3-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione

- Appearance : Powder

The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes by modifying their active sites.

- Redox Signaling Modulation : The thiol group can participate in redox reactions, influencing cellular signaling pathways.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Jain et al. Study : This study focused on the synthesis and antibacterial evaluation of imidazole derivatives, including this compound. The compound was tested against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Results showed promising antibacterial activity comparable to standard antibiotics like Norfloxacin.

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Norfloxacin |

Biological Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a potential candidate for developing new antimicrobial agents due to its unique structure and biological activity.

- Enzyme Modulation Studies : Its ability to interact with enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity due to variations in substitution patterns.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol | Different methyl substitutions | Potentially different biological activities |

| 4-(4-methylphenyl)-1H-imidazole-2-thiol | Contains a methyl-substituted phenyl group | Different electronic properties affecting reactivity |

| 1-(2,6-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol | Variation in methyl positioning | Unique steric effects influencing biological interactions |

Q & A

Q. What are the established synthetic routes for 1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted benzaldehydes with thiourea derivatives in the presence of ammonium acetate and glacial acetic acid under reflux conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst tuning : Lewis acids like ZnCl₂ enhance regioselectivity for the imidazole ring .

- Purification : Recrystallization from methanol or ethanol is critical to achieve >95% purity, as confirmed by HPLC and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1250 cm⁻¹ and N-H bend at ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., methyl groups at 2,4-positions on the phenyl ring) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal refinement, resolving bond angles and torsional strain in the imidazole-thiol moiety .

Q. How is the biological activity of this compound screened in preliminary assays?

- Antifungal testing : Disk diffusion assays against Candida albicans and Aspergillus niger show inhibition zones correlating with thiol group reactivity .

- Antimicrobial protocols : Broth microdilution (MIC values) validate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for structural elucidation be resolved?

Discrepancies often arise in assigning tautomeric forms (e.g., thiol vs. thione). A hybrid approach is recommended:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental bond lengths from X-ray data .

- Dynamic NMR : Detect tautomerization equilibria in solution, resolving time-averaged signals .

- SHELXL refinement : Incorporate disorder models for flexible substituents (e.g., dithiolane rings) .

Q. What strategies are effective in computational docking studies to predict binding affinities for this compound?

- Target selection : Prioritize fungal CYP51 (lanosterol 14α-demethylase) due to structural homology with known imidazole antifungals .

- Docking software : AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling.

- Validation : Compare predicted binding poses with crystallographic data from related imidazole-protein complexes (e.g., PDB: 5TZ1) .

Q. How do substituent variations on the phenyl rings affect the compound’s photophysical or electrochemical properties?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance fluorescence quantum yields by stabilizing excited states, as shown in triphenylamine-imidazole analogs .

- Methoxy groups : Increase redox stability in cyclic voltammetry (E₁/2 shifts by +0.15 V vs. Ag/AgCl) .

- Data-driven design : QSAR models correlate Hammett σ values with bioactivity .

Q. What are the environmental implications of using this compound in agricultural applications?

- Degradation studies : HPLC-MS/MS tracks hydrolysis products (e.g., sulfonic acid derivatives) in soil under UV irradiation .

- Ecotoxicology : Daphnia magna assays reveal LC₅₀ values >10 mg/L, suggesting moderate aquatic toxicity .

Methodological Notes

- Contradiction management : Cross-validate X-ray and NMR data using CIF files (CCDC) and Mercury software .

- Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂) to prevent thiol oxidation .

- Ethical reporting : Disclose crystallographic disorder (e.g., R-factor >0.05) and batch-to-batch variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.